1,2-Dehydro Tramadol

説明

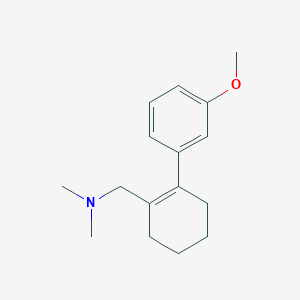

Structure

3D Structure

特性

IUPAC Name |

1-[2-(3-methoxyphenyl)cyclohexen-1-yl]-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3/h6,8-9,11H,4-5,7,10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBIKAGZLTPYSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(CCCC1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224286 | |

| Record name | 1,2-Dehydro tramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73825-64-6 | |

| Record name | 1,2-Dehydro tramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073825646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dehydro tramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DEHYDRO TRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X71A1UR01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dehydro Tramadol (Tramadol Impurity B)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dehydro Tramadol, a significant degradation product and process impurity of the centrally acting analgesic, Tramadol. Known formally as [2-(3-methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine, this compound, often designated as Tramadol Impurity B, is formed via dehydration of the parent molecule. This document details its chemical structure, physicochemical properties, a robust laboratory-scale synthesis protocol, and validated analytical methodologies for its detection and quantification. While extensive pharmacological and toxicological data for this compound is not currently available in peer-reviewed literature, this guide establishes a foundational understanding of its chemical nature and provides the necessary tools for its synthesis and analysis, thereby enabling further investigation into its biological activity and potential impact on the safety and efficacy of Tramadol-containing pharmaceutical products.

Introduction and Significance

Tramadol, (±)-cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol, is a widely prescribed synthetic opioid analgesic for moderate to moderately severe pain.[1] Its complex mechanism of action involves weak µ-opioid receptor agonism by both the parent drug and its more potent O-desmethylated metabolite (M1), as well as the inhibition of serotonin and norepinephrine reuptake.[2] The chemical stability of an active pharmaceutical ingredient (API) like Tramadol is of paramount importance, as degradation can lead to a loss of potency and the formation of potentially toxic impurities.

This compound has been identified as a key impurity that can arise during the synthesis of Tramadol or through its degradation under acidic conditions.[1] The formation of this impurity involves the elimination of the tertiary hydroxyl group from the cyclohexanol ring, creating a double bond. Given that pharmaceutical impurities must be carefully monitored and controlled to ensure patient safety, a thorough understanding of this compound is essential for quality control and regulatory compliance. This guide serves as a technical resource for researchers synthesizing this compound as a reference standard and for analytical scientists developing methods to monitor its presence in Tramadol formulations.

Chemical Structure and Physicochemical Properties

This compound is the result of a dehydration reaction on the Tramadol molecule. The defining structural feature is the double bond within the cyclohexene ring, located between carbons 1 and 2.

Visualizing the Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.

| Property | Value (Hydrochloride Salt) | Value (Free Base) | Source(s) |

| IUPAC Name | {[2-(3-methoxyphenyl)cyclohex-1-en-1-yl]methyl}dimethylamine;hydrochloride | {[2-(3-methoxyphenyl)cyclohex-1-en-1-yl]methyl}dimethylamine | [3] |

| Synonyms | Tramadol Impurity B, Tramadol 1,2-Olefin Hydrochloride | - | [3] |

| Molecular Formula | C₁₆H₂₄ClNO | C₁₆H₂₃NO | [3] |

| Molecular Weight | 281.82 g/mol | 245.37 g/mol | [3][4] |

| CAS Number | 66170-32-9 | 73825-64-6 | [3] |

| Appearance | White to off-white solid (typical for HCl salts) | Not specified | General |

| Canonical SMILES | CN(C)CC1=C(CCCC1)C2=CC(=CC=C2)OC.Cl | CN(C)CC1=C(CCCC1)C2=CC(=CC=C2)OC | PubChem |

Synthesis and Characterization

This compound is most commonly synthesized via the acid-catalyzed dehydration of Tramadol hydrochloride. This process is often used in forced degradation studies to produce the impurity for use as an analytical reference standard.[1]

Synthetic Workflow: Acid-Catalyzed Dehydration

The underlying principle of this synthesis is the protonation of the tertiary hydroxyl group on the Tramadol molecule by a strong acid, forming a good leaving group (water). Subsequent elimination of water and a proton from an adjacent carbon atom results in the formation of a double bond.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in the literature and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.[1]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Tramadol hydrochloride (1.0 eq).

-

Acid Addition: Carefully add concentrated hydrochloric acid (e.g., 5-10 volumes relative to the starting material). Causality: Concentrated HCl serves as both the acidic catalyst for the dehydration reaction and as the solvent.

-

Heating: Heat the reaction mixture to 90-100°C with continuous stirring. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed.[1] Causality: Elevated temperature provides the necessary activation energy for the elimination reaction to proceed at a reasonable rate.

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of a base, such as sodium bicarbonate, until the pH is neutral or slightly basic. Causality: Neutralization is crucial to stop the reaction and to convert the hydrochloride salt of the product to its free base form, which is more soluble in organic solvents for extraction.

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product as the free base.

-

Purification and Salt Formation: The crude product can be purified by column chromatography on silica gel if necessary. To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete.

-

Isolation: Collect the precipitated this compound hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:[1]

-

High-Performance Liquid Chromatography (HPLC): To assess purity and determine retention time relative to Tramadol.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure, paying close attention to the signals corresponding to the vinyl protons and carbons of the cyclohexene ring, and the absence of the hydroxyl proton signal.

Pharmacology and Mechanism of Action

The pharmacological profile of this compound has not been extensively reported in the scientific literature. While the parent compound, Tramadol, and its primary metabolite, O-desmethyltramadol (M1), have well-characterized activities at µ-opioid receptors and monoamine transporters, similar quantitative data for this compound is conspicuously absent.[2]

Postulated Biological Activity (Hypothetical)

Based on structure-activity relationships of related compounds, some hypotheses can be formed, though these require experimental validation:

-

Opioid Receptor Affinity: The removal of the tertiary hydroxyl group is a significant structural modification. This group is often critical for hydrogen bonding interactions within opioid receptors. Its absence, coupled with the introduction of a rigid double bond, may significantly reduce or abolish affinity for the µ-opioid receptor compared to Tramadol and especially M1.

-

Monoamine Reuptake Inhibition: The dimethylaminomethyl and 3-methoxyphenyl moieties, which are crucial for serotonin and norepinephrine reuptake inhibition, remain intact.[2] It is plausible that this compound may retain some activity at SERT and NET, but the conformational changes imposed by the cyclohexene ring could alter its potency and selectivity.

A critical gap in current knowledge is the lack of in vitro binding and functional assay data for this compound. Further research is required to determine its Ki values for opioid receptors and IC₅₀ values for SERT and NET to understand its potential contribution to the pharmacological or toxicological profile of Tramadol.

Visualizing the Dual-Action Hypothesis

Caption: Hypothetical mechanism of action for this compound.

Pharmacokinetics and Toxicology

As with its pharmacology, specific pharmacokinetic (ADME) and toxicological data for this compound are not available. Its properties must be inferred from its structure until dedicated studies are conducted.

-

Pharmacokinetics: The introduction of a double bond makes the molecule slightly more lipophilic, which could potentially affect its absorption, distribution, and ability to cross the blood-brain barrier. Its metabolic fate is unknown; it could be a substrate for CYP450 enzymes, leading to metabolites with unknown activity.

-

Toxicology: The primary toxicological concern for any pharmaceutical impurity is its potential for adverse effects. Without specific data, its toxicological profile remains uncharacterized. General GHS classifications from computational models suggest potential acute oral toxicity, but this requires experimental confirmation.

Analytical Methodology

The quantification of this compound is crucial for quality control of Tramadol drug substances and products. Stability-indicating methods, typically using reverse-phase HPLC or UPLC, are employed for this purpose.[5]

UPLC Analytical Workflow

Sources

- 1. jocpr.com [jocpr.com]

- 2. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tramadol EP Impurity B | 66170-32-9 | SynZeal [synzeal.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Stability-Indicating UPLC Method for Tramadol HCl Impurities in the Tramadol Injection after Dilution by Infusion Fluids (5% Dextrose and 0.9% Sodium Chloride) - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of 1,2-Dehydro Tramadol

A Theoretical and Predictive Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the pharmacology of 1,2-Dehydro Tramadol, a known impurity of Tramadol, is not currently available in peer-reviewed literature. This guide, therefore, presents a theoretical and predictive pharmacological profile based on a comprehensive analysis of the parent compound, Tramadol, and established principles of structure-activity relationships (SAR) in medicinal chemistry. The experimental protocols described are proposed methodologies for the empirical validation of this theoretical profile.

Section 1: Introduction and Rationale

This compound is identified as a process-related impurity in the synthesis of Tramadol hydrochloride, a widely used centrally acting analgesic. While often overlooked as a minor component, the characterization of impurities is a critical aspect of drug development and safety assessment. Understanding the potential pharmacological activity of such impurities is paramount to ensuring the overall safety and efficacy profile of the final active pharmaceutical ingredient (API). This guide provides a detailed, albeit theoretical, exploration of the potential pharmacological landscape of this compound, leveraging the extensive knowledge of its parent compound to build a predictive model of its activity.

The core of this analysis rests on the unique dual-action mechanism of Tramadol, which involves both opioid and monoaminergic pathways. Tramadol is a racemic mixture of two enantiomers, (+)-Tramadol and (-)-Tramadol, which exhibit complementary pharmacological activities. (+)-Tramadol is a weak agonist at the µ-opioid receptor (MOR) and inhibits the reuptake of serotonin (5-HT). In contrast, (-)-Tramadol primarily inhibits the reuptake of norepinephrine (NE).[1] A significant portion of Tramadol's analgesic effect is attributed to its primary active metabolite, O-desmethyltramadol (M1), which demonstrates a much higher affinity for the µ-opioid receptor than the parent compound.[2]

This guide will dissect the structural differences between Tramadol and this compound to predict how the introduction of a double bond in the cyclohexyl ring might alter its interaction with opioid receptors and monoamine transporters.

Section 2: The Parent Compound - A Pharmacological Baseline

To construct a predictive profile for this compound, a thorough understanding of Tramadol's pharmacology is essential.

Dual Mechanism of Action

Tramadol's analgesic properties are a result of the synergistic action of its opioid and monoaminergic activities.[1]

-

Opioid Activity: Tramadol itself is a weak agonist of the µ-opioid receptor.[2] Its opioid effects are primarily mediated by its O-desmethylated metabolite, M1, which has a significantly higher affinity for the µ-opioid receptor.[2]

-

Monoamine Reuptake Inhibition: Tramadol also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). The (+)-enantiomer is more potent in inhibiting serotonin reuptake, while the (-)-enantiomer is more effective at inhibiting norepinephrine reuptake.[1] This action on the monoaminergic system contributes to its analgesic efficacy, particularly in neuropathic pain states.

Metabolism

Tramadol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.

-

O-demethylation (via CYP2D6): This pathway produces the active metabolite O-desmethyltramadol (M1), which is a more potent µ-opioid agonist than Tramadol itself.

-

N-demethylation (via CYP3A4 and CYP2B6): This pathway leads to the formation of the inactive metabolite N-desmethyltramadol (M2).

The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in the analgesic response to Tramadol.

Receptor Binding Profile of Tramadol and its Metabolite M1

The following table summarizes the known receptor binding affinities (Ki) and functional activities (IC50/EC50) for Tramadol and its primary active metabolite, M1.

| Compound | µ-Opioid Receptor (Ki, nM) | Norepinephrine Transporter (NET) (IC50, nM) | Serotonin Transporter (SERT) (IC50, nM) |

| (±)-Tramadol | ~2400 | ~790 | ~1493 |

| (+)-O-desmethyltramadol (M1) | ~3.4 | - | - |

Data compiled from various sources.[3]

Section 3: A Predictive Pharmacological Profile of this compound

The key structural difference in this compound is the presence of a double bond between carbons 1 and 2 of the cyclohexyl ring. This modification is expected to have significant implications for its pharmacological activity.

Predicted Effects on Opioid Receptor Binding

The introduction of a double bond flattens the cyclohexene ring compared to the chair conformation of the cyclohexane ring in Tramadol. This conformational change could negatively impact the binding affinity for the µ-opioid receptor. The precise fit of the cyclohexyl ring and its substituents into the hydrophobic pocket of the receptor is crucial for optimal binding.[4] A more planar ring structure may disrupt these critical interactions, leading to a predicted lower affinity for the µ-opioid receptor compared to Tramadol.

Predicted Effects on Monoamine Transporter Inhibition

The binding sites on the serotonin and norepinephrine transporters are distinct from the opioid receptor. The interaction with these transporters is more dependent on the phenyl and dimethylaminomethyl moieties of the molecule. As these groups are retained in this compound, it is predicted that it will retain some activity as a monoamine reuptake inhibitor . However, the altered geometry of the cyclohexene ring could still influence the overall conformation of the molecule and its fit within the transporter binding sites, potentially leading to altered potency and selectivity for SERT and NET compared to Tramadol.

Predicted Metabolism

The metabolic fate of this compound is also a key consideration. The O-demethylation of the methoxy group by CYP2D6 is a critical step in the bioactivation of Tramadol to the more potent M1 metabolite. It is plausible that this compound can also be O-demethylated to form "1,2-Dehydro-M1". However, the altered structure of the cyclohexene ring might affect the rate and extent of this metabolic conversion. The change in the electronic and steric properties of the molecule could influence its recognition and processing by CYP2D6. Therefore, it is predicted that the metabolic profile of this compound may differ from that of Tramadol , potentially leading to lower levels of the corresponding active metabolite.

Overall Predicted Pharmacological Profile

Based on the SAR analysis, the following is the predicted pharmacological profile of this compound:

-

Weak µ-Opioid Receptor Agonism: Likely weaker than Tramadol due to a less optimal fit in the receptor's binding pocket.

-

Monoamine Reuptake Inhibition: Expected to retain some activity, but with potentially altered potency and selectivity for SERT and NET.

-

Reduced Analgesic Potency: The combination of predicted lower opioid receptor affinity and potentially altered metabolism to a less active M1 analogue suggests that this compound would likely have a significantly lower analgesic potency than Tramadol.

The following diagram illustrates the predicted dual mechanism of action for this compound, with the thickness of the arrows indicating the predicted relative potency of its effects.

Section 4: Proposed Experimental Protocols for Pharmacological Characterization

To empirically validate the theoretical profile of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for the human µ-opioid receptor (hMOR), serotonin transporter (hSERT), and norepinephrine transporter (hNET).

Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing either hMOR, hSERT, or hNET.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford assay.

-

-

Binding Assay:

-

For hMOR: Incubate cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO) and varying concentrations of this compound.

-

For hSERT: Incubate cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Citalopram) and varying concentrations of this compound.

-

For hNET: Incubate cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Nisoxetine) and varying concentrations of this compound.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Determine the IC50 value (the concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays

Objective: To determine the functional activity of this compound at the hMOR (agonist or antagonist) and its potency for inhibiting the function of hSERT and hNET.

Methodology - hMOR [³⁵S]GTPγS Binding Assay:

-

Assay Principle: Agonist binding to a G-protein coupled receptor (GPCR) like the µ-opioid receptor stimulates the binding of [³⁵S]GTPγS to the Gα subunit of the G-protein. This assay measures the functional consequence of receptor activation.

-

Procedure:

-

Incubate cell membranes expressing hMOR with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

-

Data Analysis:

-

Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the concentration of this compound.

-

Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values from the concentration-response curve.

-

Methodology - Monoamine Transporter Uptake Assay:

-

Assay Principle: This assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

-

Procedure:

-

Use HEK293 cells stably expressing either hSERT or hNET.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add a fixed concentration of either [³H]-serotonin (for hSERT) or [³H]-norepinephrine (for hNET).

-

Incubate for a short period at 37°C.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity by scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of uptake at each concentration of this compound.

-

Determine the IC50 value from the concentration-inhibition curve.

-

In Vivo Model of Analgesia (Hot Plate Test)

Objective: To assess the potential analgesic effect of this compound in a rodent model of acute thermal pain.

Methodology:

-

Animals: Use male Sprague-Dawley rats or Swiss Webster mice.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

Administer this compound (at various doses), a vehicle control, and a positive control (e.g., Tramadol or morphine) to different groups of animals via a relevant route (e.g., intraperitoneal or oral).

-

At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal on the hot plate.

-

Measure the latency to a nociceptive response (e.g., licking a hind paw or jumping).

-

Impose a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.

-

-

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

-

Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

The following diagram illustrates the proposed experimental workflow for the comprehensive characterization of this compound.

Section 5: Conclusion and Future Directions

This guide has presented a theoretical yet scientifically grounded pharmacological profile of this compound. Based on a detailed structure-activity relationship analysis, it is predicted that this Tramadol impurity possesses significantly weaker opioid and monoaminergic activity compared to the parent drug. Consequently, its contribution to the overall analgesic effect of Tramadol preparations is likely to be minimal, though its impact on the side-effect profile cannot be entirely dismissed without empirical data.

The primary value of this document lies in providing a clear and actionable roadmap for the empirical investigation of this compound. The proposed experimental protocols are robust, well-established methods in pharmacology and drug discovery that would provide the definitive data needed to replace the theoretical predictions herein with concrete evidence. Such studies are not merely academic exercises; they are fundamental to a complete understanding of the safety and efficacy of Tramadol and are in line with the rigorous standards of modern pharmaceutical development. Future research should focus on the synthesis of sufficient quantities of purified this compound to enable these comprehensive pharmacological and toxicological evaluations.

References

-

Dayer, P., Desmeules, J., & Collart, L. (1997). [Pharmacology of tramadol]. Drugs, 53 Suppl 2, 18–24. [Link]

-

Alvarado, C., Guzmán, Á., & Patino, R. (2020). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 54(4), 254-258. [Link]

-

Shao, L., et al. (2006). Derivatives of tramadol for increased duration of effect. Bioorganic & medicinal chemistry letters, 16(3), 691–694. [Link]

-

Wikipedia contributors. (2024, January 19). Tramadol. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

Shao, L., et al. (2006). Derivatives of tramadol for increased duration of effect. PubMed. [Link]

-

García-Ratés, S., et al. (2021). Impact of Intracellular Proteins on μ-Opioid Receptor Structure and Ligand Binding. The Journal of Physical Chemistry B, 125(50), 13616–13630. [Link]

-

Le, T. M., et al. (2000). Modifications of the cyclic mu receptor selective tetrapeptide Tyr-c[D-Cys-Phe-D-Pen]NH2 (Et): effects on opioid receptor binding and activation. Journal of medicinal chemistry, 43(21), 4035–4041. [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. (2024). How Does The Chemical Structure Of Morphine Affect Its Analgesic Properties?. IOSR Journal. [Link]

-

Li, Y. L., et al. (2014). Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands. Acta pharmacologica Sinica, 35(10), 1313–1324. [Link]

-

Fukushima, Y., et al. (2020). Tramadol enhances PGF2α-stimulated osteoprotegerin synthesis in osteoblasts. PLoS one, 15(8), e0235677. [Link]

-

Zidane, M., et al. (2019). Structure of enantiomers (1R,2R)-Tramadol (left) and (1S,2S). ResearchGate. [Link]

-

Vargiu, A. V., & Ruggerone, P. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. Biomolecules, 11(12), 1867. [Link]

-

Clinical Pharmacology & Toxicology Pearl of the Week. (n.d.). Tramadol. University of Washington. [Link]

-

Wikipedia contributors. (2024, January 21). Opioid. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2026, from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tramadol | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

- 1. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 3. tramadol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Assessment of 1,2-Dehydro Tramadol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the toxicological assessment of 1,2-Dehydro Tramadol, a process-related impurity of Tramadol. In the absence of direct toxicological data for this specific compound, this document outlines a scientifically rigorous, multi-tiered assessment strategy. This strategy is grounded in the established toxicological profile of the parent drug, Tramadol, and adheres to the principles of international regulatory guidelines, including those from the International Council for Harmonisation (ICH). The guide details a logical progression of studies, from initial in silico predictions and analytical characterization to in vitro and in vivo toxicological evaluations. By explaining the causality behind experimental choices and providing detailed methodologies, this document serves as an essential resource for professionals engaged in the safety evaluation of pharmaceutical impurities.

Introduction: The Imperative for Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" is a foundational principle. However, the purity of the active pharmaceutical ingredient (API) is equally critical to patient safety. Process-related impurities, such as this compound, can arise during the synthesis of an API and may possess unique toxicological profiles distinct from the parent compound.[1][2][3] The presence of such impurities, even at trace levels, necessitates a thorough toxicological evaluation to ensure that their potential risks are understood and controlled.[4]

This compound, chemically identified as [2-(3-methoxyphenyl) cyclohex-1-enyl]-N,N-dimethylmethanamine, is a known process-related impurity of Tramadol.[1] While the toxicological properties of Tramadol are well-documented, data on its dehydro derivative is scarce. This guide, therefore, proposes a systematic approach to characterize the toxicological risks associated with this compound, leveraging established methodologies and regulatory frameworks.

Physicochemical Characterization and Synthesis

A prerequisite for any toxicological assessment is the unambiguous identification and availability of the impurity in its pure form.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | [2-(3-methoxyphenyl) cyclohex-1-enyl]-N,N-dimethylmethanamine hydrochloride | [1] |

| Molecular Formula | C₁₆H₂₄ClNO | PubChem |

| Molecular Weight | 281.8 g/mol | PubChem |

| CAS Number | 66170-32-9 | PubChem |

Synthesis of this compound

The synthesis of this compound can be achieved through the dehydration of Tramadol hydrochloride. A published method involves subjecting Tramadol hydrochloride to concentrated hydrochloric acid at elevated temperatures (90-100°C).[1] This process yields the impurity, which can then be purified and characterized using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1]

A Tiered Approach to Toxicological Assessment

The toxicological evaluation of a pharmaceutical impurity should follow a stepwise, evidence-based approach. This tiered strategy, aligned with ICH guidelines, allows for informed decision-making at each stage, potentially obviating the need for extensive in vivo testing if earlier results are reassuring.

Caption: A stepwise approach to the toxicological assessment of this compound.

Step 1: In Silico Assessment

The initial evaluation should employ computational toxicology tools to predict the potential toxicities of this compound based on its chemical structure.[5]

-

Methodology: Quantitative Structure-Activity Relationship (QSAR) models can be used to predict various toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities.[6][7] Several commercial and open-source platforms are available for this purpose.[8][9]

-

Causality: This step is a rapid and cost-effective way to identify potential hazards and to guide subsequent experimental testing. A positive finding for a particular endpoint, such as a structural alert for mutagenicity, would trigger specific in vitro assays.[6]

-

Self-Validation: The reliability of in silico predictions should be assessed by considering the model's applicability domain and the structural similarity of the impurity to the chemicals in the training set of the model.

Step 2: Genotoxicity Assessment

Given that genotoxic impurities can pose a cancer risk to humans, a thorough evaluation of the mutagenic and clastogenic potential of this compound is mandatory.[10][11] The ICH M7 guideline provides a framework for the assessment and control of mutagenic impurities.[12][13]

-

Objective: To detect gene mutations induced by this compound.

-

Test System: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).

-

Procedure:

-

Prepare a range of concentrations of this compound.

-

Incubate the test substance with each bacterial strain in the presence and absence of a metabolic activation system (S9 mix).

-

Plate the bacteria on minimal glucose agar plates.

-

Incubate for 48-72 hours.

-

Count the number of revertant colonies.

-

-

Interpretation: A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

-

Objective: To detect chromosomal damage (clastogenicity or aneuploidy).

-

Test System: Mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, L5178Y).

-

Procedure:

-

Expose the cells to various concentrations of this compound, with and without metabolic activation.

-

Culture the cells for a period that allows for cell division.

-

Treat with a cytokinesis blocker (e.g., cytochalasin B) to induce binucleated cells.

-

Harvest, fix, and stain the cells.

-

Score the frequency of micronuclei in binucleated cells using a microscope.

-

-

Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells suggests clastogenic or aneugenic activity.

Step 3: In Vitro General Toxicity

Cytotoxicity assays provide a baseline understanding of the concentration at which this compound induces cell death.[14][15][16]

-

Objective: To assess cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.

-

Test System: A relevant cell line, such as HepG2 (human liver carcinoma) or SH-SY5Y (human neuroblastoma), given the known hepatotoxicity and neurotoxicity of Tramadol.[17][18][19][20][21]

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach.

-

Expose the cells to a range of concentrations of this compound for 24-48 hours.

-

Incubate the cells with a medium containing neutral red.

-

Wash the cells and extract the dye from the lysosomes.

-

Measure the absorbance of the extracted dye using a spectrophotometer.

-

-

Interpretation: A decrease in absorbance indicates a reduction in cell viability. The IC₅₀ (the concentration that inhibits 50% of cell viability) can be calculated.

Step 4: Specific In Vitro Toxicity Assessment

Based on the known toxicological profile of Tramadol, specific in vitro assays should be conducted to investigate potential target organ toxicities.

Tramadol has been associated with hepatotoxicity.[18][19][21] Therefore, the potential for this compound to cause liver injury should be investigated.[22][23]

-

Methodology: Utilize primary human hepatocytes or HepG2 cells to assess markers of liver injury, such as the release of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and changes in albumin and urea synthesis.

Tramadol's neurotoxic effects, including seizures and serotonin syndrome, are well-documented.[17][20][24][25]

-

Methodology: Employ neuronal cell lines (e.g., SH-SY5Y) to evaluate neurotoxic endpoints such as neurite outgrowth inhibition, changes in neurotransmitter levels, and markers of oxidative stress.

The potential for QT interval prolongation is a critical safety concern for many pharmaceuticals. The ICH S7B and E14 guidelines provide a framework for this assessment.[26][27][28][29][30]

-

Methodology: An in vitro hERG (human Ether-à-go-go-Related Gene) potassium channel assay is the standard for assessing the potential for delayed ventricular repolarization. This assay measures the inhibitory effect of this compound on the hERG current in a mammalian cell line expressing the channel.

Sources

- 1. jocpr.com [jocpr.com]

- 2. m.youtube.com [m.youtube.com]

- 3. adgyllifesciences.com [adgyllifesciences.com]

- 4. researchgate.net [researchgate.net]

- 5. schrodinger.com [schrodinger.com]

- 6. acdlabs.com [acdlabs.com]

- 7. inotiv.com [inotiv.com]

- 8. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]

- 9. eToxPred: a machine learning-based approach to estimate the toxicity of drug candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]

- 12. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fiveable.me [fiveable.me]

- 16. In Vitro Toxicity Test Services - Creative Biolabs [creative-biolabs.com]

- 17. Neurotoxic Effects of Tramadol Administration on the Cerebellar and Cerebral Cortices of Adult Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]

- 20. Tramadol: a Potential Neurotoxic Agent Affecting Prefrontal Cortices in Adult Male Rats and PC-12 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benthamdirect.com [benthamdirect.com]

- 24. researchgate.net [researchgate.net]

- 25. files01.core.ac.uk [files01.core.ac.uk]

- 26. database.ich.org [database.ich.org]

- 27. ema.europa.eu [ema.europa.eu]

- 28. Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ICH S7B Non-clinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 30. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Solubility and Stability of 1,2-Dehydro Tramadol

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 1,2-Dehydro Tramadol, a significant derivative of Tramadol. In the absence of extensive public data on this specific molecule, this document synthesizes established principles of pharmaceutical analysis and forced degradation studies for analogous compounds. It offers detailed, field-proven protocols for determining pH-solubility profiles, identifying optimal solvent systems, and executing a robust stability-indicating assay. The methodologies are grounded in International Council for Harmonisation (ICH) guidelines to ensure regulatory alignment and scientific rigor. This guide is intended for researchers, analytical scientists, and formulation experts in the field of drug development, providing the necessary tools to generate critical data for pre-formulation and formulation activities.

Introduction: The Rationale for Characterization

This compound, a metabolite and impurity of Tramadol, requires thorough physicochemical characterization to ensure the safety, efficacy, and quality of any pharmaceutical preparation containing Tramadol. Understanding its solubility and stability is not merely an academic exercise; it is a cornerstone of rational drug development. The aqueous solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate and subsequent bioavailability. Stability, the capacity of the compound to remain within established specifications, is paramount for ensuring a consistent therapeutic effect and a safe degradation profile over the shelf-life of the product.[1][2]

This guide will detail the necessary experimental frameworks to:

-

Determine the intrinsic and pH-dependent solubility of this compound.

-

Establish a comprehensive stability profile through forced degradation studies.

-

Develop and validate a stability-indicating analytical method, crucial for accurately quantifying the compound in the presence of its degradants.

The principles and protocols outlined herein are adapted from established methodologies for Tramadol and other ionizable pharmaceutical compounds, providing a scientifically sound starting point for the investigation of this compound.

Foundational Physicochemical Properties

A preliminary understanding of the physicochemical properties of this compound is essential for designing meaningful solubility and stability studies. While specific experimental data for this derivative is scarce, we can infer certain characteristics from its parent compound, Tramadol.

Tramadol hydrochloride is known to be freely soluble in water and methanol.[3] The Tramadol molecule possesses a tertiary amine, making it a weakly basic compound with a pKa of approximately 9.41.[4] This ionization behavior is critical, as it dictates that the solubility of Tramadol and its derivatives will be highly dependent on the pH of the medium.[5][6][7]

Table 1: Known Properties of Tramadol and Inferred Properties of this compound

| Property | Tramadol | This compound (Inferred) | Rationale for Inference |

| Molecular Formula | C16H25NO2 | C16H23NO | Dehydrogenation removes two hydrogen atoms. |

| Molecular Weight | 263.38 g/mol [4][8] | ~261.37 g/mol | Based on the change in molecular formula. |

| pKa (tertiary amine) | 9.41[4] | Expected to be similar | The tertiary amine functional group remains. |

| Solubility Profile | pH-dependent, higher solubility at lower pH | Expected to be pH-dependent | The ionizable tertiary amine is the primary driver of pH-dependent solubility. |

Solubility Characterization

The solubility of this compound must be determined across a physiologically and pharmaceutically relevant pH range. This data is fundamental for developing oral and parenteral dosage forms.

Experimental Design: pH-Solubility Profile

The causality behind this experimental choice is to mimic the pH environments the drug would encounter in the gastrointestinal tract and in various formulation vehicles.[7] A comprehensive pH-solubility profile provides invaluable information for predicting in vivo dissolution and for selecting appropriate formulation strategies to enhance solubility if required.

Caption: Workflow for determining the pH-solubility profile.

Step-by-Step Protocol: Equilibrium Solubility Method

-

Buffer Preparation: Prepare a series of buffers covering a pH range of 1.2 to 7.5 (e.g., HCl for pH 1.2, phosphate buffers for intermediate pHs, and borate buffers for higher pHs).

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: After equilibration, allow the samples to stand, then carefully withdraw a sample of the supernatant. Immediately filter the sample through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

-

Quantification: Dilute the filtered samples as necessary and quantify the concentration of dissolved this compound using a validated HPLC-UV method.

-

Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the corresponding pH of each buffer.

Stability Studies and Forced Degradation

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.[1][2][9] Forced degradation studies are essential for identifying potential degradation products and for developing a stability-indicating analytical method.[10][11]

The Principle of a Self-Validating System

The forced degradation protocol is designed as a self-validating system. By intentionally stressing the molecule under various conditions, we can ensure that the analytical method developed can separate the intact drug from any potential degradants. This provides confidence that the method is "stability-indicating."

Caption: Logical flow of forced degradation studies.

Experimental Protocols for Forced Degradation

The following protocols are based on typical conditions used for Tramadol and are a robust starting point.[12][13] The goal is to achieve 5-20% degradation of the drug substance.

Table 2: Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Typical Duration | Rationale |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | To assess stability in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | To assess stability in alkaline environments. |

| Oxidation | 3% H2O2 | 24 hours at room temp. | To evaluate susceptibility to oxidative degradation. |

| Thermal Stress | 80°C (solid state) | 48 hours | To determine the effect of high temperature on the solid drug. |

| Photolytic Stress | ICH Q1B conditions (UV & Vis) | Per ICH guidelines | To assess sensitivity to light.[14][15] |

4.2.1 General Procedure for Forced Degradation

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/methanol mixture).

-

Application of Stress: For each condition, mix the stock solution with the specified stressor (e.g., HCl, NaOH, H2O2) and incubate for the designated time and temperature. For thermal and photolytic studies, expose the solid drug to the conditions.

-

Neutralization (for acid/base hydrolysis): After the incubation period, neutralize the acidic and basic samples to prevent further degradation before analysis.

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient due to degradation. The method must be able to separate the intact drug from its degradation products.

Method Development Strategy

A reverse-phase HPLC method is generally suitable for compounds like Tramadol and its derivatives.[13][16][17]

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all degradation products.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

The chromatograms from the forced degradation studies are used to optimize the mobile phase composition and gradient to achieve adequate separation between the parent peak and all degradant peaks.

Validation of the Stability-Indicating Method

Once developed, the method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. The forced degradation studies are the primary means of demonstrating specificity.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the solubility and stability of this compound. By employing these methodologies, researchers and drug development professionals can generate the critical data necessary to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of pharmaceutical products. The emphasis on causality and self-validating protocols ensures that the generated data is both scientifically sound and regulatorily compliant.

References

- Stability-Indicating UPLC Method for Tramadol HCl Impurities in the Tramadol Injection after Dilution by Infusion Fluids (5% Dextrose and 0.9% Sodium Chloride). (n.d.). Google Scholar.

- Validated analytical methods for estimation of tramadol. (2022). World Journal of Biology Pharmacy and Health Sciences, 12(2), 005–015.

-

ICH. (2003). Q1A(R2) Stability testing of new drug substances and products. Retrieved from [Link]

-

Tramadol Hydrochloride. (2013). USP-NF. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tramadol. PubChem. Retrieved from [Link]

-

Stability-indicating RP-HPLC-DAD method for the simultaneous estimation of Tramadol HCl and Diclofenac sodium. (2015). ResearchGate. Retrieved from [Link]

-

Development of a stability-indicating reverse-phase high-performance liquid chromatography (HPLC) method for simultaneous quantitation of tramadol and aceclofenac in presence of their major degradation products: Method development and validation. (2017). Taylor & Francis. Retrieved from [Link]

-

RP-HPLC method for estimation of tramadol hydrochloride and paracetamol in pharmaceutical formulation. (2019). GSC Biological and Pharmaceutical Sciences, 8(1), 089–097. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem. Retrieved from [Link]

-

4 Factors Influencing the Stability of Medicinal Products. (2023). QbD Group. Retrieved from [Link]

-

Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). ACS Publications. Retrieved from [Link]

-

Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. (2025). Academically. Retrieved from [Link]

-

Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). PubMed. Retrieved from [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003). European Medicines Agency. Retrieved from [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025). ICH. Retrieved from [Link]

-

Chemical structure of Tramadol (TR). (n.d.). ResearchGate. Retrieved from [Link]

-

Stability Studies in Pharmaceuticals. (2025). Netpharmalab. Retrieved from [Link]

-

The Impact of Ionization in Drug Discovery & Development. (n.d.). ACD/Labs. Retrieved from [Link]

-

ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. Retrieved from [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. 36282-47-0 CAS MSDS (TRAMADOL HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Tramadol | C16H25NO2 | CID 33741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. irep.iium.edu.my [irep.iium.edu.my]

- 11. snscourseware.org [snscourseware.org]

- 12. Stability-Indicating UPLC Method for Tramadol HCl Impurities in the Tramadol Injection after Dilution by Infusion Fluids (5% Dextrose and 0.9% Sodium Chloride) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. qbdgroup.com [qbdgroup.com]

- 15. Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life [academically.com]

- 16. wjbphs.com [wjbphs.com]

- 17. gsconlinepress.com [gsconlinepress.com]

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 1,2-Dehydro Tramadol

Abstract

This application note describes a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1,2-Dehydro Tramadol, a potential impurity and degradation product of Tramadol Hydrochloride. The method is designed for use in research, drug development, and quality control environments. The chromatographic separation was achieved on a C18 stationary phase with a gradient elution protocol, ensuring specificity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] This document provides a comprehensive protocol, including system suitability criteria, method validation results, and a detailed operational procedure.

Introduction: The Rationale for a Dedicated Method

Tramadol is a centrally acting synthetic opioid analgesic used for the management of moderate to severe pain.[4] During its synthesis, storage, or under stress conditions such as acidic or thermal stress, Tramadol can undergo degradation, leading to the formation of various related substances.[5][6] One such critical degradation product is this compound, formed through the dehydration of the Tramadol molecule.[7][8] The presence of this and other impurities can impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for the quantification of this compound is imperative for ensuring the quality and stability of Tramadol Hydrochloride.

This application note addresses the need for a specific and sensitive HPLC method capable of separating this compound from the parent Tramadol peak and other potential impurities. The developed method is stability-indicating, meaning it can accurately measure the analyte of interest in the presence of its degradation products.[6]

Chromatographic Principles and Method Development

The selection of the chromatographic conditions was driven by the physicochemical properties of Tramadol and this compound. Both are basic, hydrophobic compounds, making reversed-phase HPLC an ideal separation technique.[4]

2.1. Stationary Phase Selection: The Role of the C18 Column

A C18 (octadecylsilane) column was chosen as the stationary phase due to its proven efficacy in separating Tramadol and its related substances.[7][9] The hydrophobic nature of the C18 stationary phase provides adequate retention for both Tramadol and the slightly more hydrophobic this compound, allowing for their effective separation. A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is recommended for optimal resolution and efficiency.[1][2][9][10]

2.2. Mobile Phase Optimization: Achieving Resolution and Peak Shape

A gradient elution was selected to ensure the efficient elution of both the parent drug and its impurities within a reasonable runtime. The mobile phase consists of a buffered aqueous phase and an organic modifier.

-

Aqueous Phase (Mobile Phase A): A solution of 0.1% Trifluoroacetic Acid (TFA) in water. The acidic pH of the mobile phase serves two critical functions: it suppresses the ionization of residual silanol groups on the silica-based stationary phase, minimizing peak tailing, and it ensures the analytes are in their protonated, positively charged form, leading to consistent interactions with the stationary phase.[7]

-

Organic Phase (Mobile Phase B): A mixture of HPLC-grade methanol and acetonitrile (50:50, v/v). The combination of these two organic solvents allows for fine-tuning of the mobile phase strength to achieve the desired separation.[7]

The gradient program is designed to start with a lower concentration of the organic phase to retain and separate the more polar components and gradually increase the organic content to elute the more hydrophobic compounds like this compound.

2.3. Detection Wavelength: Maximizing Sensitivity

Based on the UV spectra of Tramadol and its related compounds, a detection wavelength of 273 nm is recommended for optimal sensitivity and specificity.[11] A photodiode array (PDA) detector is ideal for this application as it allows for the assessment of peak purity, a key aspect of a stability-indicating method.[1][7]

Detailed HPLC Method Parameters

The following table summarizes the recommended chromatographic conditions for the quantification of this compound.

| Parameter | Recommended Condition |

| HPLC System | Quaternary HPLC system with a PDA detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Methanol: Acetonitrile (50:50, v/v) |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C[7][11] |

| Detection Wavelength | 273 nm[11] |

| Injection Volume | 10 µL[7] |

| Diluent | Mobile Phase A: Mobile Phase B (70:30, v/v) |

Experimental Protocol: A Step-by-Step Guide

4.1. Preparation of Solutions

-

Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade water and mix well.

-

Mobile Phase B: Mix 500 mL of HPLC-grade methanol and 500 mL of HPLC-grade acetonitrile.

-

Diluent: Mix 700 mL of Mobile Phase A and 300 mL of Mobile Phase B.

-

Standard Stock Solution of Tramadol HCl (1000 µg/mL): Accurately weigh about 25 mg of Tramadol HCl reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solution: Prepare a mixed working standard solution containing Tramadol HCl and this compound at the desired concentration levels by diluting the stock solutions with the diluent. For example, to prepare a solution with 100 µg/mL of Tramadol HCl and 1 µg/mL of this compound, pipette 2.5 mL of the Tramadol HCl stock solution and 0.25 mL of the this compound stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

-

Sample Preparation: Accurately weigh a quantity of the test sample (e.g., powdered tablets, bulk drug) equivalent to about 25 mg of Tramadol HCl into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon syringe filter before injection.[11]

4.2. System Suitability

Before commencing any analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution five times and evaluate the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (for Tramadol peak) | ≤ 2.0 |

| Theoretical Plates (for Tramadol peak) | ≥ 2000 |

| % RSD of Peak Areas (for both analytes) | ≤ 2.0% |

| Resolution between Tramadol and this compound | ≥ 2.0 |

4.3. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes.

-

Perform the system suitability injections.

-

Inject the blank (diluent) to ensure no interfering peaks are present.

-

Inject the working standard solution.

-

Inject the sample solutions in duplicate.

-

After the analysis, flush the column with a high percentage of the organic phase (e.g., 80% Mobile Phase B) for 30 minutes before storing it in an appropriate solvent.

Method Validation: Ensuring Trustworthiness and Reliability

The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

5.1. Specificity (Forced Degradation)

Forced degradation studies were performed on Tramadol HCl to demonstrate the stability-indicating nature of the method.[6] The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The chromatograms of the stressed samples showed that the this compound peak and other degradation product peaks were well-resolved from the main Tramadol peak, with no interference. Peak purity analysis of the Tramadol peak in the stressed samples confirmed its spectral homogeneity.

5.2. Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound at different concentrations. A linear relationship between the peak area and the concentration is expected with a correlation coefficient (r²) of ≥ 0.999.

5.3. Accuracy (Recovery)

The accuracy of the method was determined by spiking a known amount of this compound into a sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery of the analyte should be within the range of 98.0% to 102.0%.

5.4. Precision

-

Repeatability (Intra-day Precision): The precision of the method was assessed by performing six replicate injections of the sample solution on the same day. The relative standard deviation (%RSD) of the results should be ≤ 2.0%.

-

Intermediate Precision (Inter-day and Inter-analyst): The intermediate precision was evaluated by analyzing the same sample on different days and by different analysts. The %RSD for the combined results should be ≤ 2.0%.

5.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ. These values demonstrate the sensitivity of the method.

5.6. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic content). The system suitability parameters should remain within the acceptance criteria, demonstrating the reliability of the method during normal use.

Data Presentation and Visualization

Summary of Validation Data (Illustrative)

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |

| Repeatability (% RSD) | 0.8% | ≤ 2.0% |

| Intermediate Precision (% RSD) | 1.2% | ≤ 2.0% |

| LOD | 0.05 µg/mL | - |

| LOQ | 0.15 µg/mL | - |

| Robustness | Passed | System suitability criteria met |

Experimental Workflow Diagram

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method detailed in this application note is a validated, robust, and reliable procedure for the quantification of this compound in the presence of Tramadol Hydrochloride. The method's stability-indicating nature makes it suitable for routine quality control analysis, stability studies, and research applications in the pharmaceutical industry. Adherence to the described protocol and validation procedures will ensure the generation of accurate and reproducible results.

References

-

Stability-Indicating UPLC Method for Tramadol HCl Impurities in the Tramadol Injection after Dilution by Infusion Fluids (5% Dextrose and 0.9% Sodium Chloride). (n.d.). Retrieved from [Link]

-

Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Enantiomeric Separation of Tramadol and Its Metabolites: Method Validation and Application to Environmental Samples. (2021). Molecules. Retrieved from [Link]

-

Stability-indicating RP-HPLC-DAD method for the simultaneous estimation of Tramadol HCl and Diclofenac sodium. (2017). ResearchGate. Retrieved from [Link]

-

Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. (2015). Longdom Publishing. Retrieved from [Link]

-

Optimization and modeling of Tramadol hydrochloride degradation by the homogenous photo-Fenton-like system assisted by in situ H2O2 formation. (2021). Scientific Reports. Retrieved from [Link]

-

This compound (C16H23NO). (n.d.). PubChem. Retrieved from [Link]

-

Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. (2016). ResearchGate. Retrieved from [Link]

-

This compound HYDROCHLORIDE. (n.d.). FDA Global Substance Registration System. Retrieved from [Link]

- Detection control method for new impurities in tramadol hydrochloride preparation. (n.d.). Google Patents.

-

Development and Validation of an RP-HPLC-PDA Method for Determination of Paracetamol, Caffeine and Tramadol Hydrochloride in Pharmaceutical Formulations. (2022). Molecules. Retrieved from [Link]

-

Chemical structure of Tramadol (TR). Molecular formula: C16H25NO2. (n.d.). ResearchGate. Retrieved from [Link]

-

Chromatographic separation and transitions used for simultaneous... (n.d.). ResearchGate. Retrieved from [Link]

-

Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. (2009). Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

A stability indicating RP-HPLC method for the determination of Tramadol Hydrochloride in pharmaceutical dosage forms. (2018). International Journal of PharmTech Research. Retrieved from [Link]

-

Development and validation of a stability-indicating RP-HPLC method for the simultaneous determination of tramadol hydrochloride and aceclofenac in a pharmaceutical formulation. (2017). Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

-

Related Substances-Method Validation-PPT_slide. (2015). SlideShare. Retrieved from [Link]

-

HPLC Analysis of Drug Tramadol and Related Impurities on Coresep 100 Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

-

Enantiomeric separation of tramadol and its active metabolite in human plasma by chiral high-performance liquid chromatography: application to pharmacokinetic studies. (2002). Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. Retrieved from [Link]

-

Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. (2016). JSM Central. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]

- 4. helixchrom.com [helixchrom.com]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Stability-Indicating UPLC Method for Tramadol HCl Impurities in the Tramadol Injection after Dilution by Infusion Fluids (5% Dextrose and 0.9% Sodium Chloride) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,6-Dehydro Tramadol Hydrochloride | 66170-31-8 | Benchchem [benchchem.com]

- 9. longdom.org [longdom.org]

- 10. scielo.br [scielo.br]

- 11. CN111751470B - Detection control method for new impurities in tramadol hydrochloride preparation - Google Patents [patents.google.com]

Application Notes and Protocols for the Isolation of 1,2-Dehydrotramadol from Tramadol Synthesis

Abstract

This comprehensive guide provides detailed application notes and protocols for the isolation and purification of 1,2-Dehydrotramadol, a significant process-related impurity in the synthesis of Tramadol. This document is intended for researchers, scientists, and drug development professionals engaged in the manufacturing and quality control of Tramadol. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each step, ensuring both technical accuracy and practical applicability. This guide will cover the formation mechanism of 1,2-Dehydrotramadol, a protocol for its targeted synthesis to generate a reference standard, and a detailed methodology for its isolation from a Tramadol synthesis mixture using preparative high-performance liquid chromatography (HPLC).

Introduction: The Criticality of Impurity Profiling in Tramadol Synthesis

Tramadol, a centrally acting synthetic opioid analgesic, is widely used for the management of moderate to severe pain. The synthesis of Tramadol is a well-established multi-step process, but like any chemical synthesis, it is susceptible to the formation of impurities.[1][2] The identification, quantification, and control of these impurities are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Regulatory bodies such as the European Pharmacopoeia (Ph. Eur.) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the control of impurities in pharmaceutical products.[3][4][5]

One of the critical process-related impurities in Tramadol synthesis is 1,2-Dehydrotramadol, identified as Tramadol impurity B in the European Pharmacopoeia.[4] Its presence can be an indicator of specific reaction conditions during synthesis and its levels must be carefully controlled within pharmacopoeial limits.[4] This application note provides a detailed guide to understanding the formation of 1,2-Dehydrotramadol and offers a robust protocol for its isolation and purification, which is essential for the preparation of a reference standard and for conducting toxicological studies.

Formation of 1,2-Dehydrotramadol: A Mechanistic Perspective

The most common synthetic route to Tramadol involves a Mannich reaction of cyclohexanone, formaldehyde, and dimethylamine to form 2-[(dimethylamino)methyl]cyclohexanone, followed by a Grignard reaction with 3-methoxyphenylmagnesium bromide.[6]

1,2-Dehydrotramadol, chemically known as [2-(3-methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine, is primarily formed through the dehydration of Tramadol under acidic conditions, particularly at elevated temperatures.[1] The tertiary alcohol group in the Tramadol molecule is prone to elimination in the presence of a strong acid. The regioselectivity of this elimination is influenced by the reaction temperature.

Specifically, the formation of the 1,2-dehydro isomer (Tramadol impurity B) is favored at higher temperatures (90-100°C) when treated with concentrated hydrochloric acid.[1] At slightly lower temperatures (80-85°C), the formation of the isomeric (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine (Tramadol impurity C) is observed.[1] This temperature-dependent regioselectivity is a critical factor to consider during the work-up and purification stages of Tramadol synthesis.

Visualizing the Synthetic Pathway and Impurity Formation

Caption: Synthetic pathway of Tramadol and the formation of 1,2-Dehydrotramadol.

Protocols for Isolation and Purification